5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid
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Overview
Description
5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid typically involves the reaction of piperidine with ethyl and methyl amines under controlled conditions. The process may include steps such as hydrogenation, cyclization, and amination . Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions and continuous flow processes to enhance efficiency and scalability . The use of advanced catalytic systems and automated reactors ensures consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidine derivatives .
Scientific Research Applications
5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it can inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with similar chemical properties.
N-Methylpiperidine: A methylated derivative with distinct biological activities.
N-Ethylpiperidine: An ethylated derivative used in different applications.
Uniqueness
5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-[ethyl(methyl)amino]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H18N2O2/c1-3-11(2)8-4-7(9(12)13)5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
KWNSTLPTKRNIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1CC(CNC1)C(=O)O |
Origin of Product |
United States |
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